1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
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Description
1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Biological Activity
The compound 1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic molecule that has garnered interest for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety linked to a piperidine and morpholine group, which are known to influence the compound's interaction with biological targets.
Research indicates that this compound may act as a Cereblon E3 ligase binding agent , which plays a crucial role in targeted protein degradation. Cereblon is part of the E3 ubiquitin ligase complex that regulates protein turnover within cells. By binding to Cereblon, the compound may facilitate the ubiquitination and subsequent degradation of specific target proteins, thus modulating various cellular pathways involved in disease processes such as cancer .
Anticancer Properties
Numerous studies have explored the anticancer potential of compounds similar to This compound . For instance, bifunctional compounds that recruit target proteins for degradation have shown promise in treating multiple myeloma and other malignancies by inhibiting tumor growth through targeted proteolysis .
Neuropharmacological Effects
The compound's structural components suggest potential interactions with neuroreceptors. Similar compounds have been studied for their effects on opioid receptors, particularly the kappa-opioid receptor (KOR), which is associated with analgesic effects and mood regulation. The modulation of KORs can lead to significant therapeutic outcomes in pain management and mood disorders .
Study 1: Proteolysis Targeting Chimeras (PROTACs)
A study examining PROTACs demonstrated that compounds designed to engage Cereblon could effectively degrade oncogenic proteins in cancer cells. Such findings suggest that This compound may similarly function as a PROTAC, providing a novel therapeutic avenue for cancer treatment .
Study 2: Structure–Activity Relationship (SAR)
In a related SAR study involving tetrahydroisoquinoline derivatives, it was found that modifications to the piperidine moiety could enhance selectivity for KORs while minimizing side effects associated with other opioid receptors. This suggests that careful structural alterations could optimize the biological activity of compounds like This compound for therapeutic use .
Pharmacological Data Table
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₆N₂O₃ |
Molecular Weight | 330.43 g/mol |
Binding Affinity (KOR) | TBD (To Be Determined) |
Selectivity | High for KOR over μ and δ receptors |
Potential Applications | Cancer therapy, pain management |
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-2-17-7-5-6-10-26(17)23(29)22(28)19-15-25(20-9-4-3-8-18(19)20)16-21(27)24-11-13-30-14-12-24/h3-4,8-9,15,17H,2,5-7,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSWOKRJIGYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.